Enhanced Lipophilicity (LogP 3.25) vs. Unsubstituted 2-Phenylpyridin-3-ol (LogP 2.45)
The target compound exhibits a calculated LogP of 3.2467, compared to 2.4542 for the unsubstituted 2-phenylpyridin-3-ol (CAS 3308-02-9) . This represents a ΔLogP of approximately +0.79 units, driven by the introduction of both chlorine and fluorine substituents on the pendant phenyl ring. The increased lipophilicity places the compound closer to the optimal LogP range (1–3.5) for passive membrane permeability, while the preserved topological polar surface area (33.12 Ų, identical to the unsubstituted analog) maintains hydrogen-bonding capacity below the 140 Ų threshold generally required for oral bioavailability .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.2467 |
| Comparator Or Baseline | 2-Phenylpyridin-3-ol; LogP = 2.4542 |
| Quantified Difference | ΔLogP = +0.7925 (32% increase in log scale) |
| Conditions | In silico calculation (XLogP3 or equivalent algorithm; source: Chemsrc) |
Why This Matters
For procurement in drug discovery hit-to-lead programs, the +0.79 LogP differential indicates that the 3-chloro-4-fluorophenyl derivative is significantly more lipophilic than the parent scaffold, favoring membrane partitioning while remaining within drug-like space—an advantage for projects targeting intracellular targets.
